Mianserin Mianserin Mianserin is a dibenzoazepine (specifically 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) methyl-substituted on N-2. Closely related to (and now mostly superseded by) the tetracyclic antidepressant mirtazapinean, it is an atypical antidepressant used in the treatment of depression throughout Europe and elsewhere. It has a role as an antidepressant, a histamine agonist, a sedative, an alpha-adrenergic antagonist, an adrenergic uptake inhibitor, a serotonergic antagonist, a H1-receptor antagonist, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and a geroprotector.
A tetracyclic compound with antidepressant effects. Mianserin was previously available internationally, however in most markets it has been phased out in favour of [mirtazapine].
A tetracyclic compound with antidepressant effects. It may cause drowsiness and hematological problems. Its mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
Brand Name: Vulcanchem
CAS No.: 24219-97-4
VCID: VC0535401
InChI: InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
SMILES: CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

Mianserin

CAS No.: 24219-97-4

Cat. No.: VC0535401

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mianserin - 24219-97-4

Specification

CAS No. 24219-97-4
Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name 5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Standard InChI InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
Standard InChI Key UEQUQVLFIPOEMF-UHFFFAOYSA-N
SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Canonical SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Appearance Solid powder

Introduction

Pharmacological Properties and Receptor Interactions

Neurotransmitter Receptor Affinity Profile

Mianserin demonstrates a complex polypharmacology:

Receptor TypeActionAffinity (nM)Clinical Effect
Histamine H1Antagonist0.14Sedation
α1-AdrenergicAntagonist2.5Orthostatic hypotension
5-HT2A SerotoninAntagonist3.8Antidepressant/anxiolytic
5-HT2C SerotoninInverse agonist12.4Appetite stimulation
Muscarinic M1Negligible binding>10,000Low anticholinergic effects

Data synthesized from radioligand binding studies

This receptor signature explains mianserin's clinical profile: potent sedation from H1 blockade, mood stabilization via 5-HT modulation, and minimal anticholinergic side effects compared to tricyclics . The absence of significant muscarinic receptor interaction makes it particularly suitable for patients with glaucoma or urinary retention.

Adverse EffectMianserin Incidence (%)Amitriptyline Incidence (%)Risk Ratio (95% CI)
Dry mouth12.468.30.18 (0.14-0.23)
Constipation8.941.20.22 (0.17-0.28)
Urinary retention1.219.80.06 (0.03-0.12)
Orthostatic hypotension15.722.40.70 (0.58-0.85)

Pooled data from 14 randomized controlled trials

Mechanism of Therapeutic Action

Primary Antidepressant Mechanisms

Mianserin's therapeutic effects arise from synergistic modulation of monoaminergic systems:

  • Noradrenergic Enhancement: Potent blockade of presynaptic α2-autoreceptors increases norepinephrine release in the locus coeruleus, while weak inhibition of reuptake prolongs synaptic transmission .

  • Serotonergic Modulation: 5-HT2A antagonism and 5-HT2C inverse agonism increase prefrontal dopamine and norepinephrine availability while mitigating anxiety symptoms .

  • Histaminergic Effects: Central H1 receptor blockade contributes to sedative properties, particularly beneficial in patients with comorbid insomnia .

Anti-inflammatory Mechanisms

Emerging research reveals novel immunomodulatory properties independent of monoaminergic effects:

TLR8 Inhibition:
Mianserin and its derivative MN-1 demonstrate dose-dependent suppression of TNF-α production in human PBMCs stimulated with TLR7/8 agonist R-848 (EC50_{50} = 23.4 μM vs. 41.2 μM for parent compound) . Structural modifications removing the N-methyl group (MN-1) retain TLR8 inhibitory potency while reducing 5-HT receptor affinity by 64% .

Rheumatoid Synovium Effects:
In ex vivo human rheumatoid arthritis models, 100 μM mianserin suppresses spontaneous TNF-α (46.6% ± 5.1) and IL-1β (82.2% ± 4.2) production through p38 MAPK pathway inhibition . This effect persists in MN-1 despite diminished aminergic receptor activity, suggesting distinct anti-inflammatory targets .

Clinical Pharmacokinetics

Absorption and Distribution

Mianserin exhibits nonlinear pharmacokinetics with 30% oral bioavailability due to extensive first-pass metabolism. Elderly patients show altered distribution parameters:

ParameterHealthy Adults (27 y)Elderly Patients (72 y)p-value
Cmax_{max} (ng/mL)48.3 ± 11.272.9 ± 15.4<0.01
t1/2_{1/2} (h)18.4 ± 3.134.7 ± 6.8<0.001
Vd (L/kg)21.5 ± 4.215.8 ± 3.6<0.05

Data from intravenous pharmacokinetic studies

Age-related reductions in hepatic blood flow and cytochrome P450 activity prolong elimination half-life, necessitating dose adjustments in geriatric populations .

Metabolic Pathways

Hepatic metabolism occurs primarily through:

  • CYP2D6: N-demethylation to active metabolite desmethylmianserin

  • CYP3A4: Aromatic hydroxylation followed by glucuronidation

Pharmacogenetic studies reveal 2.3-fold higher AUC in CYP2D6 poor metabolizers, though dose adjustment recommendations remain controversial due to the drug's wide therapeutic index .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator